molecular formula C18H17N3O B12039947 (5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone CAS No. 618091-15-9

(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone

Cat. No.: B12039947
CAS No.: 618091-15-9
M. Wt: 291.3 g/mol
InChI Key: UMQLOKXCAJAJGA-UHFFFAOYSA-N
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Description

(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone is a heterocyclic compound with the molecular formula C17H15N3O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with p-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone
  • (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone
  • (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone

Uniqueness

(5-Amino-1-P-tolyl-1H-pyrazol-4-YL)(O-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both p-tolyl and o-tolyl groups enhances its potential for diverse applications compared to similar compounds with different substituents .

Properties

CAS No.

618091-15-9

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

[5-amino-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)21-18(19)16(11-20-21)17(22)15-6-4-3-5-13(15)2/h3-11H,19H2,1-2H3

InChI Key

UMQLOKXCAJAJGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=CC=C3C)N

Origin of Product

United States

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